4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, suggesting diverse modes of action depending on the specific derivative and its targets .
Biochemical Pathways
Piperidine derivatives, in general, are known to interact with various biochemical pathways, but the specific pathways would depend on the exact derivative and its targets .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, suggesting diverse cellular and molecular effects depending on the specific derivative and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine typically involves the reaction of 1-but-3-enylpiperidine with a pyridine derivative under specific conditions. The reaction may require the use of a base and a solvent to facilitate the formation of the desired product. The exact reaction conditions, including temperature and time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the product using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and time, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .
Scientific Research Applications
4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-[(1-But-3-enylpiperidin-3-yl)methoxy]benzene
- 4-[(1-But-3-enylpiperidin-3-yl)methoxy]quinoline
- 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyrimidine
Uniqueness
4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its unique combination of the piperidine and pyridine moieties makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-[(1-but-3-enylpiperidin-3-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-3-10-17-11-4-5-14(12-17)13-18-15-6-8-16-9-7-15/h2,6-9,14H,1,3-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYTRZLJPZEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC(C1)COC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.